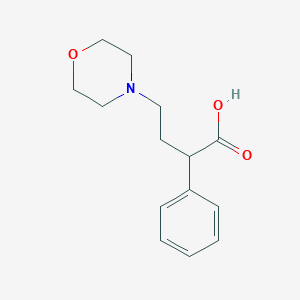

4-Morpholin-4-YL-2-phenyl-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-morpholin-4-yl-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15/h1-5,13H,6-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZMZIVJODDPQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697156 |

Source

|

| Record name | 4-(Morpholin-4-yl)-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858712-33-1 |

Source

|

| Record name | 4-(Morpholin-4-yl)-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholin-4-yl-2-phenyl-butyric Acid

This guide provides a comprehensive overview of a robust synthetic pathway to 4-Morpholin-4-yl-2-phenyl-butyric acid, a molecule of interest for researchers in drug discovery and development. The document details a logical, multi-step synthesis, outlines rigorous characterization protocols, and offers insights into the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted carboxylic acid derivative incorporating a morpholine moiety. The presence of the phenylacetic acid pharmacophore, combined with the versatile morpholine ring, makes this compound and its analogues attractive targets for medicinal chemistry programs. Morpholine, a common heterocycle in approved drugs, can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key interaction point with biological targets.[1][2] This guide presents a feasible and well-documented approach to synthesize and thoroughly characterize this target compound, providing a solid foundation for further research and development.

Strategic Approach to Synthesis

The synthesis of this compound is best approached through a convergent strategy. The core of this strategy involves the initial preparation of a 2-phenylbutyric acid backbone functionalized with a suitable leaving group at the 4-position. This intermediate then undergoes a nucleophilic substitution reaction with morpholine to yield the final product. This approach allows for the modular construction of the molecule and facilitates purification at intermediate stages.

The proposed synthetic pathway can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Phenylbutyric Acid

The synthesis of the 4-phenylbutyric acid precursor is a well-established two-step process commencing with a Friedel-Crafts acylation followed by a Clemmensen reduction.

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation

This reaction establishes the carbon skeleton of the target molecule by acylating benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[3][4]

-

Materials:

-

Benzene (anhydrous)

-

Succinic anhydride

-

Aluminum chloride (anhydrous)

-

Concentrated Hydrochloric acid

-

Ice

-

Sodium hydroxide solution (5%)

-

-

Procedure:

-

To a stirred suspension of powdered aluminum chloride in anhydrous benzene, cooled in an ice bath, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with water, then with a 5% sodium hydroxide solution to extract the acidic product.

-

Acidify the alkaline aqueous layer with concentrated hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., water or ethanol/water) to afford the purified product.

-

Step 2: Synthesis of 4-Phenylbutyric acid via Clemmensen Reduction

The keto group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene group using amalgamated zinc and concentrated hydrochloric acid.[5]

-

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Zinc (mossy)

-

Mercuric chloride

-

Concentrated Hydrochloric acid

-

Toluene

-

-

Procedure:

-

Prepare amalgamated zinc by stirring mossy zinc with a solution of mercuric chloride in dilute hydrochloric acid for a few minutes. Decant the aqueous solution.

-

To the amalgamated zinc, add water, concentrated hydrochloric acid, toluene, and 4-oxo-4-phenylbutanoic acid.

-

Reflux the mixture vigorously for 24-30 hours, with periodic additions of concentrated hydrochloric acid.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude 4-phenylbutyric acid can be purified by vacuum distillation.[3][6]

-

Part 2: Synthesis of this compound

This part of the synthesis involves the functionalization of the 4-phenylbutyric acid intermediate and the subsequent introduction of the morpholine moiety.

Step 3: Synthesis of 2-Bromo-4-phenylbutyric acid

While not explicitly found in the search results, a plausible next step is the bromination at the alpha-position to the carboxylic acid. A standard method for this transformation is the Hell-Volhard-Zelinsky reaction. However, for better control, using N-bromosuccinimide (NBS) with a catalytic amount of hydrobromic acid is a viable alternative.

-

Materials:

-

4-Phenylbutyric acid

-

N-Bromosuccinimide (NBS)

-

Catalytic amount of 48% Hydrobromic acid (HBr)

-

Carbon tetrachloride (or another suitable inert solvent)

-

-

Procedure:

-

Dissolve 4-phenylbutyric acid in carbon tetrachloride.

-

Add a catalytic amount of 48% HBr.

-

Add NBS portion-wise while irradiating with a UV lamp or heating to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide by-product.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-bromo-4-phenylbutyric acid, which can be used in the next step without further purification or purified by column chromatography.

-

Step 4: Synthesis of this compound via Nucleophilic Substitution

The final step involves the reaction of the synthesized 2-bromo-4-phenylbutyric acid with morpholine. This is a standard nucleophilic substitution reaction where the nitrogen atom of morpholine displaces the bromide.[7][8]

-

Materials:

-

2-Bromo-4-phenylbutyric acid

-

Morpholine

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

-

Procedure:

-

Dissolve 2-bromo-4-phenylbutyric acid in acetonitrile.

-

Add an excess of morpholine (typically 2-3 equivalents) and a slight excess of potassium carbonate.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess morpholine and salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| -CH(Ph)- | 3.50 - 3.70 | Triplet | 1H |

| Morpholine -CH₂-N- | 2.40 - 2.60 | Multiplet | 4H |

| Morpholine -CH₂-O- | 3.60 - 3.80 | Multiplet | 4H |

| -CH₂-CH₂-N | 2.20 - 2.40 | Multiplet | 2H |

| -CH₂-CH(Ph)- | 1.90 - 2.10 | Multiplet | 2H |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[9] The protons of the morpholine ring adjacent to the nitrogen will appear at a higher field (lower ppm) compared to those adjacent to the more electronegative oxygen atom. The chair conformation of the morpholine ring can lead to more complex splitting patterns for the methylene protons.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COOH | 175 - 180 |

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl CH | 127 - 130 |

| Morpholine -CH₂-O- | 65 - 70 |

| -CH₂-N (on butyric chain) | 55 - 60 |

| Morpholine -CH₂-N- | 50 - 55 |

| -CH(Ph)- | 45 - 50 |

| -CH₂-CH(Ph)- | 30 - 35 |

Note: The chemical shifts are approximate.[11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound. For this compound (C₁₆H₂₃NO₃), the expected molecular weight is approximately 277.36 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): m/z = 277

-

Loss of COOH: [M - 45]⁺, m/z = 232

-

Cleavage of the morpholine ring: Characteristic fragments of the morpholine cation (m/z = 86 or 57) may be observed.[12][13]

-

Benzylic cleavage: A prominent peak at m/z = 91 corresponding to the tropylium ion is expected.

-

Other fragmentations involving the butyric acid chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic acid) | 1700 - 1725 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C-O-C stretch (Ether in morpholine) | 1070 - 1150 |

| C-N stretch (Tertiary amine) | 1020 - 1250 |

The FTIR spectrum of morpholine itself shows characteristic C-H stretching vibrations in the 2850-3100 cm⁻¹ region.[14]

Purity Assessment

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination. A sharp melting point and a single peak in the HPLC chromatogram are indicative of a high-purity compound.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this compound for further investigation in their drug discovery and development endeavors. The provided rationale for each step and the expected characterization data serve as a valuable resource for troubleshooting and ensuring the successful execution of this synthesis.

References

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. Available at: [Link]

-

(a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available at: [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. Available at: [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate. Available at: [Link]

-

1H and 13C NMR spectra of N-substituted morpholines - PubMed. Available at: [Link]

-

1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. Available at: [Link]

-

Recognizing the NMR pattern for morpholine - ACD/Labs. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas. Available at: [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

-

Morpholine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Morpholine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1 - Googleapis.com. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]

-

Antimicrobial Functionalized Mesoporous Silica FDU-12 Loaded with Bacitracin - MDPI. Available at: [Link]

-

Synthesis of 4-phenylbutyric acid - Justia Patents. Available at: [Link]

-

Morpholine - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

- US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents.

-

Challenging reductive amination : r/chemistry - Reddit. Available at: [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]

-

4-Morpholino-2,2-diphenylbutanoic acid | C20H23NO3 | CID 222270 - PubChem. Available at: [Link]

-

Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed. Available at: [Link]

- EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents.

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. Available at: [Link]

-

Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC - NIH. Available at: [Link]

-

γ-PHENYLBUTYRIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. Available at: [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

-

Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion - ChemRxiv. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. patents.justia.com [patents.justia.com]

- 4. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Morpholine [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Biological Activity of Phenylbutyric Acid Derivatives: A Focus on 4-Phenylbutyric Acid (4-PBA) as a Core Scaffold

For Distribution To: Researchers, Scientists, and Drug Development Professionals

A Note on Scope: Initial literature searches did not yield specific data on the in vitro biological activity of 4-Morpholin-4-YL-2-phenyl-butyric acid. Consequently, this technical guide focuses on the extensively studied and structurally related compound, 4-phenylbutyric acid (4-PBA). The principles, mechanisms, and experimental protocols detailed herein for 4-PBA provide a robust foundational framework for investigating novel derivatives, including those containing a morpholine moiety. A dedicated section will discuss the potential implications of such a structural modification.

Executive Summary: The Multifaceted Profile of 4-Phenylbutyric Acid

4-Phenylbutyric acid (4-PBA) is a small aromatic fatty acid that has garnered significant attention in the scientific community for its diverse biological activities. Initially approved for the treatment of urea cycle disorders, its utility has expanded into various research areas due to its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2][3] This guide will delve into the core in vitro biological activities of 4-PBA, providing both mechanistic insights and practical experimental protocols to empower researchers in their drug discovery and development endeavors.

Core Mechanisms of Action: A Dichotomy of Function

The in vitro effects of 4-PBA are primarily attributed to two distinct, yet potentially interconnected, mechanisms of action: alleviation of endoplasmic reticulum (ER) stress and inhibition of histone deacetylases.

Chemical Chaperone and ER Stress Attenuation

The endoplasmic reticulum is a critical organelle for protein synthesis, folding, and transport.[4] A disruption in these processes leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[4] This, in turn, activates the unfolded protein response (UPR), a signaling cascade aimed at restoring proteostasis.[2] However, prolonged ER stress can trigger apoptosis.

4-PBA acts as a chemical chaperone, a small molecule that can stabilize proteins and facilitate their proper folding, thereby alleviating ER stress.[2][5] This has been demonstrated in numerous in vitro models. For instance, treatment with 4-PBA has been shown to reduce the expression of key ER stress markers like GRP78 and CHOP in various cell types.[4] While the precise molecular interaction is not fully elucidated, it is believed that 4-PBA's amphipathic nature allows it to interact with exposed hydrophobic regions of misfolded proteins, preventing their aggregation and promoting a more favorable conformation.

However, it is important to note that some studies suggest 4-PBA's effect on proteostasis may be indirect. It has been proposed that 4-PBA may act as a weak inhibitor of mRNA translation, reducing the protein load on the ER and thereby giving the cell more time to cope with misfolded proteins.[6]

Caption: The Unfolded Protein Response (UPR) and points of 4-PBA intervention.

Histone Deacetylase (HDAC) Inhibition

4-PBA and its primary metabolite, phenylacetate, are recognized inhibitors of histone deacetylases.[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes. This mechanism is thought to underlie many of 4-PBA's therapeutic effects, including its influence on cell differentiation and apoptosis.

The HDAC inhibitory activity of 4-PBA is considered to be non-isoform-specific. In vitro studies have shown that 4-PBA can increase the expression of genes like GLUT4 by promoting histone hyperacetylation at specific promoter regions.[7] This effect appears to be independent of its role in ER stress modulation.[7]

Key In Vitro Biological Activities and Experimental Workflows

Anti-inflammatory Effects

4-PBA exhibits significant anti-inflammatory properties in vitro. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cell models, including synovial fibroblasts and spleen cells.[4][8] The mechanism often involves the suppression of key inflammatory signaling pathways like NF-κB and MAPKs.[4]

-

Cell Culture: Culture murine spleen cells or human synovial fibroblasts in appropriate media.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) or a pro-inflammatory cytokine like IL-1β.

-

Treatment: Co-incubate the stimulated cells with varying concentrations of 4-PBA for 24-72 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Protein Expression Analysis: Lyse the cells and perform Western blotting to assess the expression and phosphorylation status of key inflammatory proteins like NF-κB p65.[8]

Caption: Workflow for assessing the in vitro anti-inflammatory effects of 4-PBA.

Effects on Cell Proliferation and Viability

The impact of 4-PBA on cell proliferation is context-dependent. In some models, such as rheumatoid arthritis synovial fibroblasts, 4-PBA inhibits proliferation induced by inflammatory stimuli.[4] In other contexts, it may have minimal effects on cell viability at therapeutic concentrations.

-

Cell Seeding: Seed cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.

-

Treatment: After cell attachment, incubate with various concentrations of 4-PBA for 24 to 48 hours.

-

Proliferation Assessment: Measure cell proliferation using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or an MTT assay.

-

Viability Assessment: To specifically assess cytotoxicity, use a higher range of concentrations and measure cell viability after a set incubation period using a similar colorimetric assay.[4]

Regulation of Gene Expression

As an HDAC inhibitor, 4-PBA can modulate the expression of a wide range of genes. This has been particularly studied in the context of glucose metabolism, where 4-PBA increases the expression of the GLUT4 glucose transporter in C2C12 myotubes.[7]

-

Cell Treatment: Treat C2C12 myotubes with 4-PBA for a specified duration.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the gene of interest (e.g., GLUT4) and a housekeeping gene for normalization.

-

Chromatin Immunoprecipitation (ChIP): To confirm the mechanism, perform a ChIP assay using an antibody against acetylated histone H3 to assess the acetylation status of the GLUT4 promoter region.[7]

Quantitative Data Summary

| Biological Activity | Cell Line/System | Key Finding | Concentration Range | Reference |

| Anti-inflammatory | IL-1β-stimulated SFs | Inhibition of MMP-1 and MMP-3 expression | Not specified | [4] |

| Anti-inflammatory | Mouse Spleen Cells | Inhibition of IFN-γ, IL-6, TNF-α | Not specified | [8] |

| Gene Regulation | C2C12 Myotubes | Increased GLUT4 expression | Not specified | [7] |

| ER Stress Reduction | Thapsigargin-treated melanoma cells | Reduction of ER stress | 0.38–24 µM | [9] |

| Translation Inhibition | Rabbit Reticulocyte Lysate | Decreased luciferase activity | >1 mM | [6] |

The Potential Impact of the Morpholine Moiety

The introduction of a morpholine group to the 4-phenylbutyric acid scaffold, as in "this compound," represents a significant structural modification that could profoundly alter its biological activity. Morpholine is a common heterocyclic moiety in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and metabolic stability.[10]

Hypothesized Effects:

-

Altered Potency: The morpholine group could influence the binding affinity of the molecule for its targets. For instance, in a series of 4-morpholino-2-phenylquinazolines, the morpholine moiety was crucial for potent inhibition of PI3 kinase p110alpha.[11]

-

Modified Target Profile: The addition of the morpholine ring could introduce new interactions with biological targets, potentially leading to a different or expanded pharmacological profile compared to 4-PBA.

-

Changes in Physicochemical Properties: The morpholine group is likely to increase the polarity and aqueous solubility of the compound, which could affect its cell permeability and bioavailability in in vitro systems.

Further investigation into derivatives containing the morpholine moiety is warranted to elucidate their specific biological activities.[12][13][14]

Conclusion and Future Directions

4-Phenylbutyric acid is a pleiotropic molecule with well-documented in vitro activities as a chemical chaperone and HDAC inhibitor. Its ability to modulate ER stress, inflammation, and gene expression makes it a valuable tool for biomedical research and a promising scaffold for the development of new therapeutic agents. While direct data on this compound is currently unavailable, the comprehensive understanding of 4-PBA's bioactivity provides a clear and logical roadmap for the investigation of this and other novel derivatives. Future studies should focus on direct, head-to-head comparisons of such derivatives with the parent compound, 4-PBA, to systematically evaluate the impact of structural modifications on the multifaceted biological profile.

References

-

4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed Central. [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

-

Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. MDPI. [Link]

-

4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor?. PubMed Central. [Link]

-

Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. ResearchGate. [Link]

-

The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. PubMed. [Link]

-

4-Phenylbutyric acid enhances the mineralization of osteogenesis imperfecta iPSC-derived osteoblasts. PubMed. [Link]

-

In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. PubMed. [Link]

-

Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. PubMed. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

-

4-Phenylbutyric Acid Protects Against Neuronal Cell Death by Primarily Acting as a Chemical Chaperone Rather Than Histone Deacetylase Inhibitor. PubMed. [Link]

-

Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. PubMed. [Link]

-

4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model. PubMed Central. [Link]

-

4-Phenylbutyric acid increases GLUT4 gene expression through suppression of HDAC5 but not endoplasmic reticulum stress. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Phenylbutyric acid increases GLUT4 gene expression through suppression of HDAC5 but not endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Morpholin-4-YL-2-phenyl-butyric acid

Abstract

4-Morpholin-4-YL-2-phenyl-butyric acid is a synthetic compound with a chemical structure suggestive of multiple biological activities. This document provides a comprehensive exploration of its potential mechanisms of action, drawing parallels from structurally similar compounds and established pharmacological principles. We will delve into three primary putative mechanisms: central nervous system stimulant activity, modulation of endoplasmic reticulum stress and histone deacetylase inhibition, and dopamine receptor antagonism. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the systematic investigation of this compound. Detailed experimental protocols, data presentation tables, and conceptual diagrams are provided to facilitate further research and validation.

Introduction and Structural Analysis

The chemical structure of this compound integrates key pharmacophores that hint at its potential biological targets. The molecule comprises a morpholine ring, a phenyl group, and a butyric acid moiety. This unique combination suggests that the compound could interact with a variety of physiological pathways. The morpholine and phenyl groups are present in several centrally acting agents, while the phenylbutyric acid backbone is a known modulator of cellular stress and gene expression. The following sections will dissect the potential mechanisms of action stemming from these structural features.

Putative Mechanism I: Central Nervous System Stimulant Activity

The structural similarity of this compound to known psychostimulants, such as Fenbutrazate and its active metabolite phenmetrazine, forms the basis of our first hypothesis. Fenbutrazate, a derivative of phenmetrazine, acts as an appetite suppressant with stimulant properties[1]. Phendimetrazine, another related compound, is a prodrug that is metabolized to phenmetrazine, a norepinephrine-dopamine releasing agent[2]. These compounds typically increase the levels of catecholamines in the synaptic cleft, leading to enhanced neurotransmission[3].

Hypothesis: this compound acts as a central nervous system stimulant by promoting the release and/or inhibiting the reuptake of monoamine neurotransmitters such as dopamine and norepinephrine.

Experimental Protocol: In Vitro Neurotransmitter Release and Reuptake Assays

This protocol outlines the steps to assess the effect of the compound on neurotransmitter dynamics in isolated nerve terminals (synaptosomes).

Objective: To determine if this compound induces the release or inhibits the reuptake of [3H]dopamine and [3H]norepinephrine in rat striatal and hippocampal synaptosomes, respectively.

Methodology:

-

Synaptosome Preparation:

-

Isolate striatum and hippocampus from adult Sprague-Dawley rats.

-

Homogenize the tissues in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Neurotransmitter Release Assay:

-

Pre-load synaptosomes by incubating with [3H]dopamine or [3H]norepinephrine for 15 minutes at 37°C.

-

Wash the synaptosomes to remove excess radiolabel.

-

Aliquot the pre-loaded synaptosomes and incubate with varying concentrations of this compound or a positive control (e.g., amphetamine).

-

After incubation, pellet the synaptosomes by centrifugation.

-

Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a liquid scintillation counter.

-

Calculate the percentage of neurotransmitter release.

-

-

Neurotransmitter Reuptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or a positive control (e.g., cocaine for dopamine reuptake, desipramine for norepinephrine reuptake) for 10 minutes at 37°C.

-

Initiate the reuptake reaction by adding [3H]dopamine or [3H]norepinephrine.

-

After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radiolabel.

-

Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

-

Calculate the percentage of reuptake inhibition.

-

Data Presentation

| Concentration (µM) | % [3H]Dopamine Release (Mean ± SEM) | % [3H]Dopamine Reuptake Inhibition (Mean ± SEM) | % [3H]Norepinephrine Release (Mean ± SEM) | % [3H]Norepinephrine Reuptake Inhibition (Mean ± SEM) |

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| Positive Control |

Logical Workflow for CNS Stimulant Activity Investigation

Caption: Workflow for investigating CNS stimulant properties.

Putative Mechanism II: ER Stress Modulation and HDAC Inhibition

The presence of the 4-phenylbutyric acid (4-PBA) moiety in the target molecule suggests a potential role in modulating cellular stress and gene expression. 4-PBA is a well-characterized chemical chaperone that alleviates endoplasmic reticulum (ER) stress and also functions as a histone deacetylase (HDAC) inhibitor[4][5][6]. ER stress is implicated in various inflammatory diseases, and its inhibition by 4-PBA has shown therapeutic effects[7][8]. As an HDAC inhibitor, 4-PBA can alter gene expression, leading to anti-cancer and other therapeutic effects[4][9].

Hypothesis: this compound mitigates cellular stress by acting as a chemical chaperone to reduce ER stress and/or as an HDAC inhibitor to modulate gene expression.

Experimental Protocol: ER Stress and HDAC Inhibition Assays

This protocol details the investigation of the compound's effects on ER stress markers and HDAC activity.

Objective: To determine if this compound can reduce the expression of ER stress markers in a cell-based model and inhibit the activity of HDAC enzymes.

Methodology:

-

Cell Culture and ER Stress Induction:

-

Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line like HeLa) in appropriate media.

-

Induce ER stress by treating the cells with an agent like tunicamycin or thapsigargin for a specified duration.

-

Co-treat a set of cells with the ER stress inducer and varying concentrations of this compound or 4-PBA as a positive control.

-

-

Western Blot Analysis of ER Stress Markers:

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key ER stress markers, including GRP78 (BiP), phosphorylated PERK (p-PERK), and CHOP.

-

Use a loading control, such as β-actin, to normalize the results.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative expression levels of the ER stress markers.

-

-

HDAC Activity Assay:

-

Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

-

Incubate nuclear extracts or purified HDAC enzymes with the HDAC substrate and varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Follow the manufacturer's instructions to develop the signal and measure the absorbance or fluorescence.

-

Calculate the percentage of HDAC inhibition.

-

Data Presentation

Table 2: Effect on ER Stress Markers

| Treatment | Relative GRP78 Expression (Fold Change) | Relative p-PERK Expression (Fold Change) | Relative CHOP Expression (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| ER Stress Inducer | |||

| Inducer + 1 µM Compound | |||

| Inducer + 10 µM Compound | |||

| Inducer + 100 µM Compound | |||

| Inducer + 4-PBA |

Table 3: HDAC Inhibition

| Concentration (µM) | % HDAC Activity Inhibition (Mean ± SEM) |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| Positive Control |

Signaling Pathway for ER Stress Response

Caption: Simplified Unfolded Protein Response pathway.

Putative Mechanism III: Dopamine D4 Receptor Antagonism

The morpholine and phenyl moieties are found in various compounds that interact with dopamine receptors. Specifically, chiral alkoxymethyl morpholine analogs have been identified as potent antagonists of the dopamine D4 receptor (D4R)[10]. The D4R is primarily expressed in the prefrontal cortex, amygdala, and hippocampus and is implicated in cognitive processes and psychiatric disorders.

Hypothesis: this compound acts as an antagonist at the dopamine D4 receptor.

Experimental Protocol: Radioligand Binding and Functional Assays

This protocol describes the methods to assess the compound's binding affinity and functional activity at the D4 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human D4 receptor and to evaluate its functional antagonist activity.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and prepare cell membranes by homogenization and differential centrifugation.

-

Resuspend the membrane preparation in a suitable binding buffer.

-

-

Radioligand Binding Assay:

-

Perform competitive binding assays using a specific D4 receptor radioligand, such as [3H]spiperone.

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound or a known D4 antagonist (e.g., L-745,870) as a positive control.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

-

-

Functional Assay (cAMP Assay):

-

The D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

Pre-treat the D4R-expressing cells with varying concentrations of this compound.

-

Stimulate the cells with a D4 receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Determine the ability of the compound to reverse the agonist-induced decrease in cAMP levels, which is indicative of antagonist activity.

-

Data Presentation

Table 4: Dopamine D4 Receptor Binding Affinity

| Compound | IC50 (nM) | Ki (nM) |

| This compound | ||

| L-745,870 (Positive Control) |

Table 5: Dopamine D4 Receptor Functional Antagonism

| Concentration of Antagonist (nM) | % Reversal of Agonist-Induced cAMP Inhibition (Mean ± SEM) |

| 1 | |

| 10 | |

| 100 | |

| 1000 | |

| L-745,870 (Positive Control) |

Experimental Workflow for D4 Receptor Antagonism

Caption: Workflow for D4 receptor antagonism investigation.

Conclusion and Future Directions

This technical guide has outlined three plausible and distinct mechanisms of action for this compound based on its structural characteristics. The proposed experimental frameworks provide a clear path for the systematic investigation of its potential as a CNS stimulant, an ER stress modulator and HDAC inhibitor, or a dopamine D4 receptor antagonist. It is also conceivable that the compound exhibits a polypharmacological profile, engaging with multiple targets. Therefore, a comprehensive screening against a broader panel of receptors and enzymes would be a valuable next step. The insights gained from the proposed studies will be crucial in elucidating the pharmacological profile of this compound and guiding its potential development as a therapeutic agent.

References

-

Triggle DJ (1996). Dictionary of Pharmacological Agents. Boca Raton: Chapman & Hall / CRC. [Link]

-

Park, S. W., et al. (2015). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. International Journal of Rheumatic Diseases, 18(6), 636-645. [Link]

-

Heal, D. J., et al. (2013). Stimulant medications: a preclinical and clinical perspective. StatPearls. [Link]

-

Michaelson, M. D., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(16), 4066-4071. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid. [Link]

-

Stein, K. C., et al. (2022). 4-phenylbutyric acid-Identity crisis; can it act as a translation inhibitor?. FEBS Letters, 596(22), 2845-2857. [Link]

-

Ong, J., et al. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Progress in Lipid Research, 75, 100986. [Link]

-

S., S., & K., S. (2016). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel Morpholine Derivatives. ResearchGate. [Link]

-

Ong, J., et al. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. PubMed. [Link]

-

Heal, D. J., et al. (2013). Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA). British Journal of Pharmacology, 171(5), 1181-1190. [Link]

-

Zhou, Y., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Journal of Translational Medicine, 22(1), 374. [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. [Link]

-

Li, H., et al. (2014). 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum. Life Sciences, 103(1), 15-24. [Link]

-

Iannitti, T., & Palmieri, B. (2011). Phenylbutyric Acid: simple structure - multiple effects. Current Pharmaceutical Design, 17(29), 3141-3148. [Link]

- Burzynski, S. R. (2004). Synthesis of 4-phenylbutyric acid.

- Burzynski, S. R. (2002). Synthesis of 4-phenylbutyric acid.

-

Burzynski, S. R. (2002). Synthesis of 4-phenylbutyric acid. European Patent Office. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69732, 2-Oxo-4-phenylbutyric acid. [Link]

-

Patsnap. (2024). What is the mechanism of Phendimetrazine Tartrate?. Synapse. [Link]

Sources

- 1. Fenbutrazate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]

- 3. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Evaluation of 4-Morpholin-4-YL-2-phenyl-butyric acid as a Potential HDAC Inhibitor

This guide provides a comprehensive framework for the investigation of 4-Morpholin-4-YL-2-phenyl-butyric acid as a novel, potential Histone Deacetylase (HDAC) inhibitor. The content herein is structured to guide researchers, scientists, and drug development professionals through the critical stages of compound characterization, from initial biochemical assays to cellular mechanism of action studies.

Introduction: The Rationale for Targeting HDACs

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from the lysine residues of histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is a hallmark of various diseases, including cancer and neurological disorders, making them a compelling therapeutic target. HDAC inhibitors (HDACis) function by blocking this deacetylation process, which results in histone hyperacetylation and a more open chromatin state, thereby reactivating the expression of tumor suppressor genes and other critical regulatory proteins. This can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.

The therapeutic potential of HDAC inhibitors is well-established, with several compounds, such as Vorinostat and Romidepsin, approved for the treatment of certain cancers. The compound of interest, this compound, shares structural similarities with known HDAC inhibitors like 4-phenyl

A Technical Guide to Characterizing the Chemical Chaperone Properties of 4-Morpholin-4-YL-2-phenyl-butyric acid

Abstract

Protein misfolding and aggregation are central to the pathology of numerous debilitating human diseases. Chemical chaperones, small molecules that facilitate protein folding and enhance stability, represent a promising therapeutic strategy.[1][2] This guide outlines a comprehensive, multi-stage research framework for the systematic evaluation of a novel compound, 4-Morpholin-4-YL-2-phenyl-butyric acid, as a potential chemical chaperone. We present a logical progression of validated in vitro and cell-based assays, complete with detailed protocols and the scientific rationale underpinning each experimental choice. This document is intended for researchers, scientists, and drug development professionals, providing the technical foundation to rigorously assess the compound's mechanism of action, efficacy, and cellular target engagement.

Introduction: The Challenge of Proteostasis and the Promise of Chemical Chaperones

The cellular machinery for protein synthesis, folding, and degradation—collectively known as protein homeostasis or "proteostasis"—is fundamental to health. When this intricate network is disrupted by genetic mutation, environmental stress, or aging, proteins can misfold and accumulate into toxic aggregates, leading to a class of disorders known as protein misfolding diseases.

Chemical chaperones are small, cell-permeable molecules that can non-selectively or selectively stabilize proteins, prevent their aggregation, and facilitate correct folding.[1][3] Unlike biological chaperones, they are not proteins themselves but rather compounds that can modulate the cellular environment or directly interact with misfolded proteins to restore function.[3] A well-known example is 4-phenylbutyric acid (4-PBA), which acts as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and has been explored for various diseases.[4][5][6][7]

This guide focuses on a related but distinct molecule, This compound . Its structural features, including a phenylbutyric acid backbone and a morpholine moiety, suggest potential amphipathic properties that could be conducive to interacting with exposed hydrophobic regions of misfolded proteins—a key mechanism for many chemical chaperones.[4] We will proceed with the hypothesis that this compound can mitigate protein aggregation and protect cells from proteotoxic stress.

Phase 1: In Vitro Validation of Chaperone Activity

The first crucial step is to determine if the compound has a direct, measurable effect on protein aggregation in a controlled, cell-free environment. A model protein that is well-characterized and prone to aggregation under specific stress conditions is ideal for this initial screen.

Key Experiment: Hen Egg White Lysozyme (HEWL) Aggregation Assay

Scientific Rationale: HEWL is a robust model protein that readily aggregates at acidic pH and elevated temperatures.[8] This aggregation can be monitored in real-time using light scattering, a technique highly sensitive to the formation of large particles.[8][9][10][11] An effective chemical chaperone would be expected to delay or reduce the increase in light scattering, indicating an inhibition of aggregation.

Experimental Protocol: Light Scattering-Based Aggregation Assay

-

Reagent Preparation:

-

HEWL Stock Solution: Prepare a 20 mg/mL solution of HEWL in 20 mM sodium phosphate buffer, pH 7.0. Filter through a 0.22 µm syringe filter.

-

Aggregation Buffer: Prepare a 100 mM sodium phosphate buffer, pH 2.0.

-

Compound Stock: Prepare a 100 mM stock of this compound in DMSO.

-

-

Assay Setup (96-well plate format):

-

In a clear, flat-bottom 96-well plate, add the compound to achieve final concentrations ranging from 1 µM to 100 µM. Include a DMSO-only vehicle control.

-

Add HEWL to a final concentration of 1 mg/mL.

-

Initiate aggregation by adding pre-heated Aggregation Buffer (pH 2.0).

-

The final volume in each well should be 200 µL.

-

-

Data Acquisition:

-

Place the plate in a plate reader equipped with absorbance/light scattering detection.

-

Incubate the plate at 57°C with intermittent shaking.

-

Measure the apparent absorbance (light scattering) at 340 nm every 15 minutes for 24-48 hours.

-

-

Controls (Self-Validation):

-

Negative Control: HEWL in a neutral buffer (pH 7.0) at 37°C (no aggregation expected).

-

Positive Control: HEWL in Aggregation Buffer (pH 2.0) at 57°C with vehicle (DMSO) only (maximal aggregation expected).

-

Compound-Only Control: Highest concentration of the compound in buffer to check for compound precipitation.

-

Data Presentation and Interpretation

The primary output is a kinetic curve of light scattering over time. A successful chaperone will show a dose-dependent reduction in the maximum scattering signal and/or an increase in the lag time before aggregation begins.[12]

Table 1: Hypothetical Dose-Response Data for HEWL Aggregation Inhibition

| Compound Concentration | Lag Time (hours) | Maximum Scattering (AU) | % Inhibition |

| Vehicle Control (0 µM) | 6.5 | 1.85 | 0% |

| 1 µM | 7.2 | 1.68 | 9% |

| 10 µM | 11.8 | 0.95 | 49% |

| 50 µM | 18.5 | 0.31 | 83% |

| 100 µM | >24 | 0.15 | 92% |

Phase 2: Cellular Efficacy Against Proteotoxic Stress

Demonstrating in vitro activity is a critical first step, but the compound must also be effective within the complex environment of a living cell. This phase aims to determine if this compound can protect cells from stress induced by the accumulation of misfolded proteins in the Endoplasmic Reticulum (ER).

The Unfolded Protein Response (UPR)

ER stress triggers a sophisticated signaling network called the Unfolded Protein Response (UPR).[13][14] The UPR's initial goal is adaptive: to restore homeostasis by reducing protein synthesis and increasing the folding capacity of the ER.[13][14] However, if the stress is prolonged or severe, the UPR switches to a pro-apoptotic program to eliminate the damaged cell.[13][15] An effective chemical chaperone should alleviate ER stress, thereby reducing the need for UPR activation and preventing cell death.

The UPR is mediated by three main sensor proteins in the ER membrane: IRE1, PERK, and ATF6.[14][16]

Caption: The UPR pathway is activated by misfolded proteins, leading to adaptive responses or apoptosis.

Key Experiment: Tunicamycin-Induced ER Stress and Cell Viability

Scientific Rationale: Tunicamycin is a classic ER stress inducer that works by inhibiting N-linked glycosylation, causing widespread protein misfolding. The MTT assay is a reliable colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[17][18] By pre-treating cells with our compound, we can assess its ability to protect against tunicamycin-induced cell death.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.[17][19]

-

Compound Treatment:

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for 2-4 hours.

-

-

Stress Induction:

-

Add tunicamycin to a final concentration of 5 µg/mL to all wells except the "No Stress" control.

-

Incubate for 24-48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[20]

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.[20]

-

Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the crystals.[19][20]

-

Shake the plate for 15 minutes on an orbital shaker.[18]

-

Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of ~650 nm.[18]

-

-

Controls (Self-Validation):

-

No Stress Control: Cells with vehicle only (represents 100% viability).

-

Tunicamycin Only Control: Cells treated with tunicamycin and vehicle (represents maximal stress-induced death).

-

Compound Only Control: Cells treated with the highest concentration of the compound to test for inherent cytotoxicity.

-

Phase 3: Confirming Target Engagement in a Cellular Context

A key question in drug development is whether a compound physically interacts with its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[21][22][23]

Scientific Rationale: CETSA is based on the principle that when a ligand binds to its protein target, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[24][25] By heating intact cells, separating the aggregated (denatured) proteins from the soluble (stable) ones, and quantifying the amount of a specific target protein remaining in the soluble fraction, we can detect this stabilization as a "thermal shift".[21][22][24]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Experimental Protocol: CETSA for a Hypothetical Target (e.g., Misfolded Mutant Protein X)

-

Cell Culture and Treatment:

-

Culture cells expressing the target protein (Protein X).

-

Treat one batch of cells with an effective concentration of this compound (e.g., 50 µM) and another with vehicle (DMSO) for 1-2 hours.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[24]

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins and cell debris.[25]

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Quantify the amount of the specific target protein (Protein X) in each sample using Western Blot or ELISA.

-

Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A successful result is a rightward shift in the melting curve for the compound-treated sample (ΔTm > 0).

-

Conclusion and Future Directions

This guide provides a structured, technically grounded framework for the initial exploration of this compound as a chemical chaperone. By progressing through in vitro aggregation assays, cell-based stress models, and direct target engagement studies, researchers can build a robust evidence package for its potential.

Positive results from these phases would justify advancing the compound to more complex studies, including:

-

Mechanism of Action Studies: Utilizing techniques like circular dichroism or differential scanning fluorimetry to understand how the compound affects protein secondary structure and thermal stability.[26]

-

Pathway-Specific Analysis: Employing reporter assays for specific UPR branches (e.g., XBP1 splicing for IRE1 activity) to dissect the compound's impact on cellular signaling.[27][28]

-

Advanced Disease Models: Testing the compound in more sophisticated models, such as induced pluripotent stem cell (iPSC)-derived neurons from patients with neurodegenerative diseases.

By adhering to these rigorous, self-validating protocols, the scientific community can effectively and efficiently evaluate the therapeutic potential of this and other novel chemical chaperones.

References

-

Perlmutter, D. H. (2002). Chemical chaperones: a new twist on the therapeutic benefits of orally administered glycerol. The Journal of Clinical Investigation. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Patsnap. (2024). What are IRE1 inhibitors and how do they work? Synapse. Available at: [Link]

-

protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

-

ResearchGate. (n.d.). Schematic diagram of the unfolded protein response (UPR) and modulation... Available at: [Link]

-

Gosset. (2025). Chemical Chaperone (None). Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of the unfolded protein response (UPR)... Available at: [Link]

-

Wikipedia. (n.d.). Unfolded protein response. Available at: [Link]

-

ResearchGate. (2025). Chemical Chaperones: Mechanisms of Action and Potential Use. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications. Available at: [Link]

-

ResearchGate. (n.d.). Lysozyme Aggregation and Fibrillation Monitored by Dynamic Light Scattering. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacologic targeting of the IRE1 UPR signaling pathway. Available at: [Link]

-

Wikipedia. (n.d.). Chemical chaperone. Available at: [Link]

-

ResearchGate. (n.d.). Major unfolded protein response (UPR) pathways. Available at: [Link]

-

ResearchGate. (n.d.). The unfolded protein response (UPR) pathway. Available at: [Link]

-

PubMed Central (PMC). (2022). IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies. Available at: [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

-

PubMed. (1997). Lysozyme aggregation studied by light scattering. I. Influence of concentration and nature of electrolytes. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Thermally Induced Fibrillar Aggregation of Hen Egg White Lysozyme. Available at: [Link]

-

Signosis. (n.d.). Endoplasmic Reticulum Stress. Available at: [Link]

-

MDPI. (n.d.). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Available at: [Link]

-

JoVE. (2022). In Vitro Assay for Studying Tau Protein aggregation and Drug Screening | Protocol Preview. Available at: [Link]

-

PubMed. (1991). Dynamic light scattering studies of the aggregation of lysozyme under crystallization conditions. Available at: [Link]

-

Taylor & Francis. (n.d.). Chemical chaperones – Knowledge and References. Available at: [Link]

-

National Institutes of Health (NIH). (2015). Insights into Kinetics of Agitation-Induced Aggregation of Hen Lysozyme under Heat and Acidic Conditions from Various Spectroscopic Methods. Available at: [Link]

-

JoVE. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Available at: [Link]

-

ResearchGate. (2025). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Available at: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

-

Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link]

-

YouTube. (2022). Aggregation Assays Using Hyperphosphorylated Tau Protein l Protocol Preview. Available at: [Link]

-

MDPI. (n.d.). Endoplasmic Reticulum Stress Signaling and Neuronal Cell Death. Available at: [Link]

-

ResearchGate. (n.d.). Cellular responses to ER stress. Available at: [Link]

-

Springer Medizin. (2026). Transient ER stress cell-autonomously promotes beta cell cycling in mice. Available at: [Link]

-

ResearchGate. (2016). morpholine antimicrobial activity. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (+)2-phenylbutyric acid. Available at: [Link]

-

PubChem. (n.d.). 4-Phenylbutyric Acid. Available at: [Link]

-

PubMed. (n.d.). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Available at: [Link]

-

Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Available at: [Link]

-

PubMed. (n.d.). 4-Phenylbutyric Acid Reveals Good Beneficial Effects on Vital Organ Function via Anti-Endoplasmic Reticulum Stress in Septic Rats. Available at: [Link]

-

PubMed. (n.d.). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Available at: [Link]

-

European Patent Office. (2002). SYNTHESIS OF 4-PHENYLBUTYRIC ACID. Available at: [Link]

- Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.

Sources

- 1. Chemical chaperones: mechanisms of action and potential use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gosset.ai [gosset.ai]

- 4. Chemical chaperone - Wikipedia [en.wikipedia.org]

- 5. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermally Induced Fibrillar Aggregation of Hen Egg White Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lysozyme aggregation studied by light scattering. I. Influence of concentration and nature of electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamic light scattering studies of the aggregation of lysozyme under crystallization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into Kinetics of Agitation-Induced Aggregation of Hen Lysozyme under Heat and Acidic Conditions from Various Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 14. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. clyte.tech [clyte.tech]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. news-medical.net [news-medical.net]

- 23. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What are IRE1 inhibitors and how do they work? [synapse.patsnap.com]

- 28. signosisinc.com [signosisinc.com]

"CAS number 858454-17-8 physicochemical properties"

An In-depth Technical Guide to the Physicochemical Characterization of 4-Morpholinebutanoic acid, α-phenyl-, hydrochloride (CAS 858454-17-8)

Introduction

The narrative that follows is designed to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to physicochemical profiling.

Structural and Fundamental Properties

The initial step in characterizing any new chemical entity is to confirm its identity and fundamental properties. For CAS 858454-17-8, the structure reveals a morpholine ring, a phenyl group, and a carboxylic acid, present as a hydrochloride salt.

| Property | Value | Source |

| CAS Number | 858454-17-8 | Public Databases |

| Chemical Name | 4-Morpholinebutanoic acid, α-phenyl-, hydrochloride (1:1) | Public Databases |

| Molecular Formula | C₁₄H₁₉NO₃ · HCl | Public Databases |

| Molecular Weight | 299.77 g/mol | Calculated |

| Chemical Structure | (See Figure 1) | Deduced |

Figure 1: Chemical Structure of 4-Morpholinebutanoic acid, α-phenyl-, hydrochloride

(A visual representation of the chemical structure would be inserted here if image generation were supported.)

Synthesis and Structural Elucidation

While a specific synthesis protocol for this exact compound is not widely published, analogous structures are often synthesized through multi-step organic reactions. A plausible synthetic route could involve the alkylation of morpholine followed by reactions to introduce the phenyl and carboxylic acid moieties.

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and structural confirmation of a new chemical entity.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule. The presence of signals corresponding to the morpholine, phenyl, and aliphatic chain protons and carbons would be expected.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound.

-

Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Determine the exact mass of the molecular ion to confirm the elemental composition.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Analyze a small amount of the solid sample using an FT-IR spectrometer with an ATR accessory.

-

Identify characteristic absorption bands for the functional groups present, such as O-H and C=O stretches for the carboxylic acid, C-O-C stretches for the morpholine ether, and N-H⁺ stretches for the hydrochloride salt.

-

Thermal Properties

Thermal properties are critical for understanding the stability of the solid form of a drug substance, which has implications for manufacturing, storage, and shelf-life.

| Property | Predicted/Typical Range | Experimental Method |

| Melting Point | 150-250 °C (as a salt) | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | >200 °C | Thermogravimetric Analysis (TGA) |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and other phase transitions.[1][2]

Experimental Protocol:

-

Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[4][5]

Experimental Protocol:

-

Place 5-10 mg of the compound onto the TGA balance pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The temperature at which significant mass loss occurs is indicative of the decomposition temperature.[6][7]

Solubility and Lipophilicity

Solubility and lipophilicity are cornerstone properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted/Typical Range | Experimental Method |

| Aqueous Solubility | pH-dependent | Kinetic and Thermodynamic Solubility Assays |

| logP (octanol-water) | 1.0 - 3.0 | Shake-Flask Method, HPLC |

| pKa | 3.0 - 5.0 (carboxylic acid), 7.0 - 9.0 (morpholine nitrogen) | Potentiometric Titration, UV-Vis Spectrophotometry |

Aqueous Solubility

Aqueous solubility can be assessed through kinetic or thermodynamic methods. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility.[8][9]

Workflow for Solubility Determination

Caption: Workflow for conducting forced degradation studies to assess chemical stability.

Experimental Protocol for Forced Degradation: [10]1. Preparation: Prepare solutions of the compound in various stress media. 2. Stress Conditions:

- Acidic Hydrolysis: Incubate in 0.1 M HCl at an elevated temperature (e.g., 60 °C).

- Basic Hydrolysis: Incubate in 0.1 M NaOH at an elevated temperature.

- Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

- Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 80 °C).

- Photodegradation: Expose the solid and solution to UV and visible light according to ICH guidelines.

- Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

Computational Prediction of Properties